molecular formula C23H25NO5 B11388847 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B11388847
M. Wt: 395.4 g/mol
InChI Key: SONNQRMZSSDQJK-UHFFFAOYSA-N
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Description

3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core with hydroxy, dimethyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multiple steps. One common route starts with the preparation of the chromen-2-one core, followed by the introduction of the hydroxy and dimethyl groups. The final step involves the coupling of the chromen-2-one derivative with 2-(4-methoxyphenyl)ethylamine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Material Science: It is explored for its potential use in organic electronics and photonics due to its unique electronic properties.

    Industry: It is investigated for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    Scavenging Free Radicals: Its antioxidant properties allow it to neutralize free radicals, protecting cells from oxidative damage.

    Inducing Apoptosis: It can induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simpler chromen-2-one derivative with anticoagulant properties.

    Esculetin: A hydroxycoumarin with antioxidant and anti-inflammatory properties.

    Scopoletin: A methoxyhydroxycoumarin with potential neuroprotective effects.

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C23H25NO5/c1-14-18-8-10-20(25)15(2)22(18)29-23(27)19(14)9-11-21(26)24-13-12-16-4-6-17(28-3)7-5-16/h4-8,10,25H,9,11-13H2,1-3H3,(H,24,26)

InChI Key

SONNQRMZSSDQJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

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